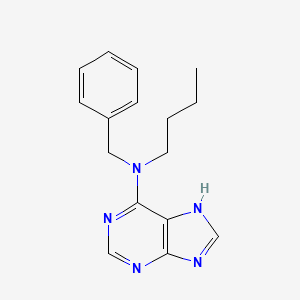
2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a pyran ring, and a thiophene ring. The furan and pyran rings are both five-membered rings, while the thiophene ring is a six-membered ring.Scientific Research Applications
Organic Semiconductors and Electronics
The thiophene ring system plays a crucial role in the development of organic semiconductors. Compounds like “2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide” can be modified to enhance their electronic properties. Researchers investigate their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics .
Corrosion Inhibition
Thiophene derivatives, including our compound of interest, find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various sectors, such as oil and gas pipelines, automotive coatings, and marine environments .
- Anticancer Activity : Some thiophene-based compounds demonstrate potential as anticancer agents .
- Anti-Inflammatory and Analgesic Effects : Researchers have explored the anti-inflammatory and analgesic properties of thiophene derivatives .
- Antimicrobial Activity : Thiophene-mediated molecules may have antimicrobial effects .
- Antihypertensive and Anti-Atherosclerotic Properties : Certain thiophene-containing compounds exhibit these beneficial effects .
Drug Development
Thiophene-based drugs have made their mark in medicine. For instance:
- Suprofen : This nonsteroidal anti-inflammatory drug contains a 2-substituted thiophene framework .
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, articaine features a 2,3,4-trisubstituted thiophene structure .
Cell Viability Assessment
Although not directly related to drug development, the compound’s redox potential allows it to be used in assessing cell viability. The water-soluble MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay relies on the conversion of MTT to an insoluble purple formazan by actively respiring cells .
Chemical Synthesis Strategies
Researchers have employed various synthetic methods to obtain thiophene derivatives. These include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions. Each method contributes to the diversity of thiophene-based compounds .
Mechanism of Action
While the exact mechanism of action of this compound is not specified in the search results, it is described as a small-molecule inhibitor, suggesting that it may bind to a specific protein or enzyme to inhibit its function.
Safety and Hazards
This compound is not intended for human or veterinary use and is for research use only. Therefore, it should be handled with care, using appropriate personal protective equipment, and disposed of in accordance with local regulations.
Future Directions
properties
IUPAC Name |
2,5-dimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-9-15(13(2)21-12)16(19)18-11-17(4-6-20-7-5-17)14-3-8-22-10-14/h3,8-10H,4-7,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZSPEXXVMCBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

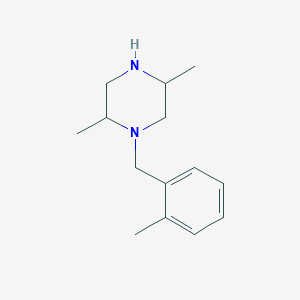
![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)
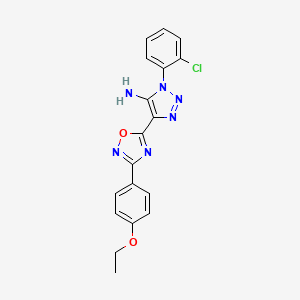
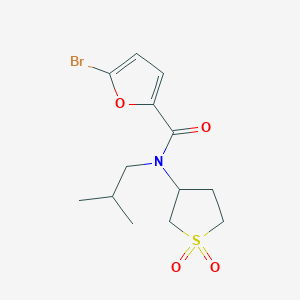

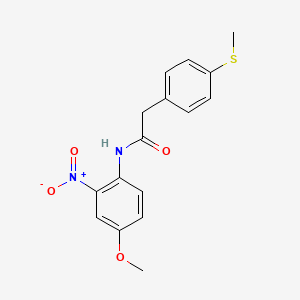
![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)



![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)
![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)
